![molecular formula C10H6N6 B229213 8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene](/img/structure/B229213.png)
8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene, also known as HATH, is a unique organic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene is not fully understood, but it is believed to involve its unique molecular structure, which allows it to interact with biological molecules in a specific and selective manner. 8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene has been shown to bind to various proteins and enzymes, altering their function and activity. This interaction may be responsible for the observed biochemical and physiological effects of 8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene.
Biochemical and Physiological Effects:
8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene has been shown to have a variety of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and cytotoxicity. These effects are believed to be due to 8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene's interactions with biological molecules, which alter their function and activity. 8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene has also been shown to have potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene has several advantages for lab experiments, including its high purity, stability, and unique properties, such as high fluorescence and photostability. However, 8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene also has some limitations, including its complex synthesis method and potential toxicity.
Direcciones Futuras
There are several future directions for research on 8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene, including its potential applications in medicine, such as drug delivery and imaging, and its use as a biosensor for detecting biomolecules. Additionally, further studies are needed to fully understand the mechanism of action of 8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene and its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of 8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene is a complex process that involves several steps. The most common method for synthesizing 8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene is through a cyclization reaction of a precursor compound, which involves the use of a strong acid catalyst. This process yields a highly pure form of 8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene, which can be used for various applications.
Aplicaciones Científicas De Investigación
8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene has been extensively studied for its potential applications in various fields, including optoelectronics, catalysis, and biochemistry. In optoelectronics, 8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene has been shown to have unique optical properties, such as high fluorescence and photostability, making it a promising candidate for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. In catalysis, 8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene has been used as a catalyst for various chemical reactions, including the synthesis of organic compounds and the degradation of pollutants. In biochemistry, 8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene has been studied for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
Propiedades
Fórmula molecular |
C10H6N6 |
|---|---|
Peso molecular |
210.19 g/mol |
Nombre IUPAC |
8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene |
InChI |
InChI=1S/C10H6N6/c1-2-4-7-6(3-1)8-9(12-7)13-10-14-11-5-16(10)15-8/h1-5,15H |
Clave InChI |
PPOWNPGASNEOAB-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC2=C3C(=NC4=NN=CN4N3)N=C2C=C1 |
SMILES |
C1=CC2=C3C(=NC4=NN=CN4N3)N=C2C=C1 |
SMILES canónico |
C1=CC2=C3C(=NC4=NN=CN4N3)N=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



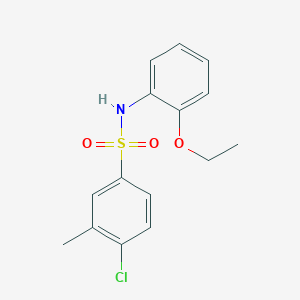
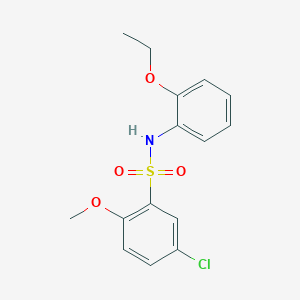
![2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B229141.png)
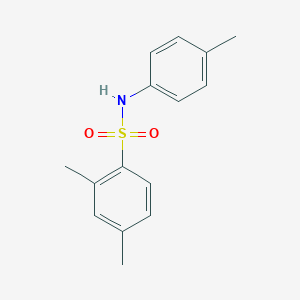



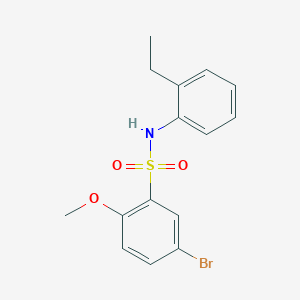
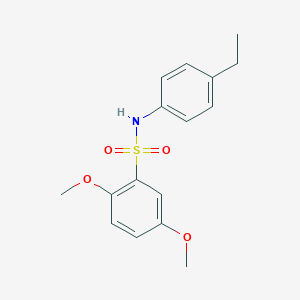

![1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B229165.png)


